molecular formula C9H12N2O4 B12929578 Ethyl 1H-imidazol-1-yl succinate

Ethyl 1H-imidazol-1-yl succinate

Cat. No.: B12929578
M. Wt: 212.20 g/mol
InChI Key: FWXUOEIWHUPZSD-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazol-1-yl succinate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-imidazol-1-yl succinate typically involves the reaction of imidazole with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Imidazole+Succinic AnhydrideEthyl 1H-imidazol-1-yl succinate\text{Imidazole} + \text{Succinic Anhydride} \rightarrow \text{this compound} Imidazole+Succinic Anhydride→Ethyl 1H-imidazol-1-yl succinate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazol-1-yl succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.

Scientific Research Applications

Ethyl 1H-imidazol-1-yl succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazol-1-yl succinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Ethyl 1H-imidazol-1-yl succinate can be compared with other imidazole derivatives, such as:

    1H-imidazole-4-carboxylic acid: Known for its use in pharmaceuticals.

    2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    4,5-Diphenylimidazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of applications in different fields.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-O-ethyl 4-O-imidazol-1-yl butanedioate

InChI

InChI=1S/C9H12N2O4/c1-2-14-8(12)3-4-9(13)15-11-6-5-10-7-11/h5-7H,2-4H2,1H3

InChI Key

FWXUOEIWHUPZSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)ON1C=CN=C1

Origin of Product

United States

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